molecular formula C17H17Cl2FN4O4S B1671188 Elubrixin CAS No. 688763-64-6

Elubrixin

Cat. No. B1671188
M. Wt: 463.3 g/mol
InChI Key: YQYFEGTYCUQBEI-UHFFFAOYSA-N
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Description

Elubrixin, also known as SB-656933, is a small molecule that has been used in trials studying the treatment of Cystic Fibrosis, Colitis, Ulcerative, and Chronic Obstructive Pulmonary Disease (COPD) . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

Elubrixin has a molecular formula of C17H17Cl2FN4O4S . Its average mass is 463.31 Da and its monoisotopic mass is 462.033173 Da . The structure of Elubrixin includes a 1,4-diazinane ring, a 1-hydroxy-4-unsubstituted benzenoid, a 3-chlorophenol, a 3-halophenol, and an amine .

Scientific Research Applications

DNA-Encoded Library Technology

Elubrixin's relevance in the field of DNA-encoded library technology (ELT) is evident. ELT is extensively utilized in pharmaceutical, biotechnological, and academic research for hit identification and target validation. Elubrixin's role could be significant in exploring greater chemical spaces and accessing challenging chemotypes such as configurationally constrained macrocycles, which are crucial in medicinal chemistry and drug discovery (Lu et al., 2017).

Biomaterials and Tissue Engineering

Elubrixin has applications in the creation of biomaterials, particularly in tissue engineering. The extraordinary properties of structural proteins like elastin, which elubrixin mimics or enhances, include elasticity, self-assembly, long-term stability, and biological activity. Elubrixin can be incorporated into various forms such as insoluble fibers, hydrolysed soluble forms, and recombinant forms, which opens up possibilities for applications in tissue regeneration and repair in various medical fields (Daamen et al., 2007).

Drug Delivery Systems

In drug delivery, elubrixin's potential is explored through elastin-like polypeptides (ELPs). These ELPs, which elubrixin can influence or be a part of, are used to create drug-releasing systems responsive to external stimuli, such as temperature changes. This property allows for targeted drug delivery to specific sites like tumor tissues, thereby reducing systemic side effects and improving the efficacy of drugs like doxorubicin (Ryu & Raucher, 2017).

Thermally Responsive Polymers

Elubrixin is also significant in the development of thermally responsive polymers. These polymers, often used in conjunction with elastin-like polypeptides, can respond to changes in temperature, which is particularly useful in targeting andtreating solid tumors. By exploiting the thermally responsive nature of these polymers, it's possible to enhance the localization of therapeutic agents like radionuclides or chemotherapeutic drugs in tumor tissues, thereby improving the efficacy of cancer treatment strategies (Chilkoti et al., 2002).

Stimulus Responsive Biomaterials

Further expanding on its biomedical applications, elubrixin plays a role in the development of stimulus-responsive biomaterials. Elastin-like polypeptides, influenced by elubrixin, can assemble into nanostructures in response to environmental triggers. This feature is particularly useful in drug delivery and tissue engineering, where precise control over the deployment of therapeutic agents or the structuring of tissue scaffolds is essential (Chilkoti et al., 2006).

properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYFEGTYCUQBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218962
Record name Elubrixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elubrixin

CAS RN

688763-64-6
Record name Elubrixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elubrixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elubrixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-64-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELUBRIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Mozaffari, S Nikfar, M Abdollahi - Expert Opinion on …, 2015 - Taylor & Francis
… Brodalumab, daclizumab, elubrixin and vatelizumab were withdrawn from the Phase II trial due to the lack of efficacy. Abatacept was not significantly superior to the placebo in the rate …
Number of citations: 21 www.tandfonline.com
M Billen, D Schols, P Verwilst - Chemical Communications, 2022 - pubs.rsc.org
… study on elubrixin (10), at that time known as SB 656933. They reported that elubrixin was … Elubrixin reached phase II clinical trials before being terminated for undisclosed reasons. A …
Number of citations: 5 pubs.rsc.org
J Busch-Petersen, DC Carpenter, M Burman… - … of Pharmacology and …, 2017 - ASPET
CXC chemokine receptor 2 (CXCR2) is a key receptor in the chemotaxis of neutrophils to sites of inflammation. The studies reported here describe the pharmacological characterization …
Number of citations: 36 jpet.aspetjournals.org
S Sitaru, A Budke, R Bertini, M Sperandio - Internal and Emergency …, 2023 - Springer
Mounting experimental evidence from in vitro and in vivo animal studies points to an essential role of the CXCL8-CXCR1/2 axis in neutrophils in the pathophysiology of inflammatory …
Number of citations: 5 link.springer.com
J Che, R Song, B Chen, X Dong - European Journal of Medicinal Chemistry, 2020 - Elsevier
Immune suppression in the tumor microenvironment (TME) is an intractable issue in anti-cancer immunotherapy. The chemokine receptors CXCR1 and CXCR2 recruit immune …
Number of citations: 22 www.sciencedirect.com
S Kraus, T Kolman, A Yeung, D Deming - Current Oncology Reports, 2021 - Springer
Purpose of Review To evaluate the clinical potential of chemokine receptor antagonists for the treatment of patients with cancer. Recent findings Chemokine receptors and their ligands …
Number of citations: 8 link.springer.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a …
Number of citations: 1 www.mdpi.com
AG Sarantou, G Varvounis - Molbank, 2022 - mdpi.com
… Elubrixin (Figure 1) is undergoing clinical trials, as a CNS penetrant and CXCR2 antagonists, for the treatment of multiple sclerosis [7], the cannabinoid 1 receptor negative allosteric. …
Number of citations: 3 www.mdpi.com
N Ramachandra, M Gupta, L Schwartz… - Leukemia & …, 2023 - Taylor & Francis
… This class of drug also includes previous clinical candidates Elubrixin and SB-332235 [Citation75]. SB-332235 has a 100 fold selectivity for CXCR2 over CXCR1. Schinke et al. reported …
Number of citations: 4 www.tandfonline.com
S Cambier, M Gouwy, P Proost - Cellular & Molecular Immunology, 2023 - nature.com
Chemokines are an indispensable component of our immune system through the regulation of directional migration and activation of leukocytes. CXCL8 is the most potent human …
Number of citations: 27 www.nature.com

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